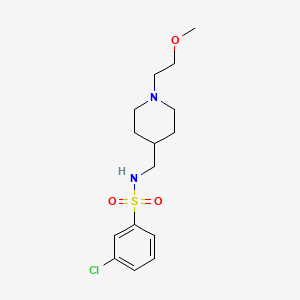

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, which is further connected to a piperidine ring via a methoxyethyl linker.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.

Attachment of the Methoxyethyl Group: The piperidine intermediate is then reacted with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the methoxyethyl group.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its sulfonamide group.

Industry: It can be used in the production of specialty chemicals or as a building block for more complex industrial compounds.

Wirkmechanismus

The mechanism of action of 3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chloroethyl)-N-methylbenzenesulfonamide

- N-(2-methoxyethyl)-N-methylbenzenesulfonamide

- 3-chloro-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain biological targets. The methoxyethyl linker also provides additional flexibility and potential for interactions with various molecular sites.

Biologische Aktivität

3-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a therapeutic agent targeting the NLRP3 inflammasome. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a chlorinated benzene ring and a piperidine derivative. Its structural formula can be represented as follows:

Key Properties

- Molecular Weight : 273.81 g/mol

- LogP : 2.059 (indicating moderate lipophilicity)

- Solubility : Soluble in organic solvents, with limited water solubility.

The primary mechanism of action for this compound involves inhibition of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a critical component in the immune response, playing a significant role in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as IL-1β.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits IL-1β release from macrophages stimulated with lipopolysaccharide (LPS) and ATP, a hallmark of NLRP3 activation. The IC50 value for IL-1β inhibition was found to be approximately 3.25 μM, indicating significant potency against this inflammatory mediator .

Efficacy in Disease Models

Recent studies have evaluated the efficacy of this compound in various animal models, particularly those related to cardiovascular diseases and neuroinflammation.

- Acute Myocardial Infarction (AMI) : In models of AMI induced by ischemia-reperfusion injury, treatment with the compound resulted in reduced infarct size and improved cardiac function compared to control groups. Histological analysis confirmed decreased neutrophil infiltration and lower levels of inflammatory cytokines .

- Alzheimer's Disease Models : The compound has also been tested in models simulating Alzheimer's disease, where it demonstrated neuroprotective effects by reducing neuroinflammation associated with NLRP3 activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

| Modifications | Observed Effects |

|---|---|

| Removal of methoxy group | Decreased potency (>4-fold loss in activity) |

| Chlorine substitution | Essential for maintaining activity |

| Alterations to sulfonamide moiety | Generally well-tolerated, allowing for structural diversity without loss of function |

These findings suggest that while certain structural elements are critical for activity, there is potential for further optimization through chemical modifications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving chronic inflammation models demonstrated that administration led to significant reductions in systemic inflammation markers, correlating with improved clinical outcomes.

- Case Study 2 : In a preclinical trial focusing on metabolic syndrome, the compound exhibited favorable effects on glucose metabolism and insulin sensitivity, suggesting additional therapeutic applications beyond inflammation .

Eigenschaften

IUPAC Name |

3-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O3S/c1-21-10-9-18-7-5-13(6-8-18)12-17-22(19,20)15-4-2-3-14(16)11-15/h2-4,11,13,17H,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTLVSSRESMBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.